molecular formula C13H18N4OS B2989214 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034460-70-1

5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No.: B2989214
CAS No.: 2034460-70-1
M. Wt: 278.37
InChI Key: KKMPJRCLMCCNAA-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar triazole analogs has been reported via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by spectral analysis . The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar triazole compounds include the Suzuki–Miyaura cross-coupling reaction . This reaction is used to couple boronic acids with various organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined by spectral analysis . The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .

Scientific Research Applications

Corrosion Inhibition

The study by Murmu et al. (2020) discusses the synthesis of azomethine functionalized triazole derivatives and their application as corrosion inhibitors for mild steel in acidic media. These compounds, including those structurally similar to the requested molecule, exhibit excellent corrosion inhibiting efficacy, forming a protective layer on the metal surface. This property is attributed to the presence of heteroatoms and the Hard-Soft-Acid-Base principle, supported by both experimental and theoretical explorations, including density functional theory and molecular dynamics simulations (Murmu et al., 2020).

Antitumor Activity

Stevens et al. (1984) explored the synthesis of imidazotetrazine derivatives with potential antitumor activity. Although not directly mentioning the exact molecule , their work provides valuable insights into the structural modification and biological evaluation of heterocyclic compounds, including triazole derivatives, which have shown efficacy against various leukemia and tumor models. This underscores the relevance of triazole derivatives in developing novel chemotherapeutic agents (Stevens et al., 1984).

Synthetic Utility in Heterocyclic Chemistry

Westerlund's research (1980) on the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines from active methylene nitriles and 3-azido-2-substituted thiophenes highlights the synthetic versatility of thiophene and triazole derivatives in heterocyclic chemistry. The study demonstrates the process of intramolecular cyclization and its utility in synthesizing complex heterocyclic structures, which can have various scientific and industrial applications (Westerlund, 1980).

Photostabilization of Polymers

Balakit et al. (2015) investigated the synthesis of new thiophene derivatives for use as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating the potential of thiophene-based compounds in material science. These compounds, by absorbing UV radiation or facilitating energy transfer, can significantly reduce the photodegradation of PVC, highlighting the practical applications of thiophene derivatives in enhancing the durability of polymer materials (Balakit et al., 2015).

Future Directions

Triazole compounds have shown versatile biological activities and are present as a central structural component in a number of drug classes . Therefore, the future research directions could focus on exploring the potential applications of “5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide” in various therapeutic areas. Further studies could also aim to optimize the synthesis process and improve the properties of the compound.

Properties

IUPAC Name

5-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)11(8-17-7-6-14-16-17)15-13(18)12-5-4-10(3)19-12/h4-7,9,11H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMPJRCLMCCNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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